molecular formula C16H25NO B7993075 3-((Diisobutylamino)methyl)benzaldehyde

3-((Diisobutylamino)methyl)benzaldehyde

Cat. No.: B7993075
M. Wt: 247.38 g/mol
InChI Key: NGPCEXLOEXHOQJ-UHFFFAOYSA-N
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Description

3-((Diisobutylamino)methyl)benzaldehyde is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a diisobutylamino methyl group at the 3-position of the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diisobutylamino)methyl)benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of benzaldehyde with diisobutylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as methanol or ethanol . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3-((Diisobutylamino)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Diisobutylamino)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Diisobutylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The diisobutylamino group may also interact with hydrophobic regions of target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Diisobutylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisobutylamino group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs .

Properties

IUPAC Name

3-[[bis(2-methylpropyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13(2)9-17(10-14(3)4)11-15-6-5-7-16(8-15)12-18/h5-8,12-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPCEXLOEXHOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=CC=C1)C=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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